![molecular formula C21H14BrF3N2O B13551510 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromophenyl, methyl, trifluoromethylphenyl, and furan groups attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a bromophenyl derivative with a trifluoromethylphenyl furan compound. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Industrial methods often focus on cost-effectiveness, scalability, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted imidazole derivatives .
Scientific Research Applications
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide: Another heterocyclic compound with a bromophenyl group, but with a triazole ring instead of an imidazole ring.
4-bromo-2-(4-(trifluoromethyl)phenyl)-1H-imidazole: A simpler imidazole derivative with similar functional groups.
Uniqueness
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole is unique due to its specific combination of functional groups and the presence of both furan and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H14BrF3N2O |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
InChI |
InChI=1S/C21H14BrF3N2O/c1-12-19(14-4-8-16(22)9-5-14)27-20(26-12)18-11-10-17(28-18)13-2-6-15(7-3-13)21(23,24)25/h2-11H,1H3,(H,26,27) |
InChI Key |
IPBWSZFZEKOROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


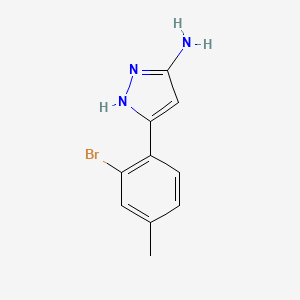


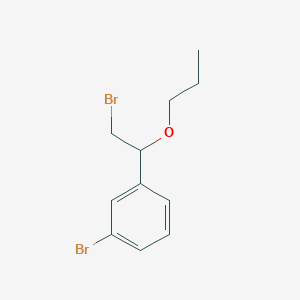
![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
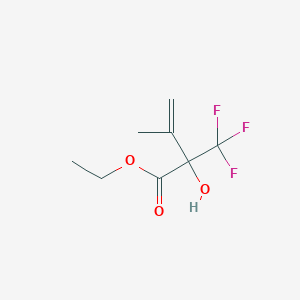
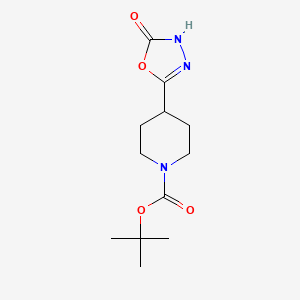
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
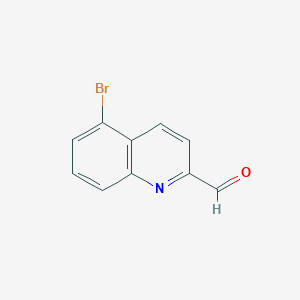
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

